molecular formula C16H18N2O2S B2972856 3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1114866-43-1

3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2972856
CAS No.: 1114866-43-1
M. Wt: 302.39
InChI Key: AKKKGAWOXQZLMH-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic small molecule belonging to the class of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. This class of compounds is of significant interest in medicinal chemistry and pharmacological research due to its diverse biological activities. The core benzothiadiazine dioxide structure is a privileged scaffold in drug discovery, with well-known derivatives such as Hydrochlorothiazide demonstrating the therapeutic potential of this chemical family . The specific substitution pattern of this compound, featuring a 4-isopropylphenyl group at the 3-position, suggests it may be investigated for its unique physicochemical properties and receptor binding affinity. Research into analogous benzothiadiazine derivatives has shown that structural variations can lead to activity as positive allosteric modulators of ionotropic glutamate receptors, which are key targets in neuroscience research for conditions such as cognitive disorders . The mechanism of action for compounds within this class often involves modulation of enzyme or receptor function, making them valuable tools for probing biological pathways. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this high-purity compound to explore its potential applications in hit-to-lead optimization programs, mechanism of action studies, and as a biochemical probe in various assay systems.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)21(19,20)18-16/h3-11,16-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKKGAWOXQZLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 4-(propan-2-yl)aniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired benzothiadiazine compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Benzothiadiazine derivatives differ primarily in substituents on the heterocyclic core, which influence physicochemical and biological properties. A comparative analysis of structurally related compounds is provided below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target compound 4-isopropylphenyl C₁₆H₁₈N₂O₂S ~302.4 Electron-donating isopropyl group; moderate lipophilicity -
3-Benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione Benzyl, trifluoromethyl C₁₆H₁₄F₃N₃O₄S₂ 433.42 Electron-withdrawing CF₃ group; enhanced metabolic stability
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione 4-methoxyphenyl, benzyl C₂₁H₂₀N₂O₃S 380.46 Methoxy group increases lipophilicity; potential CNS penetration
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-fluoro-chromenone C₁₆H₁₁FN₂O₄S 346.34 Chromone moiety; antimicrobial activity; planar structure
2-(3,4-Dimethoxyphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione 3,4-dimethoxyphenyl, propargyl, trione C₁₈H₁₆N₂O₅S 372.4 Trione configuration; increased polarity and hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity : The 4-isopropylphenyl group in the target compound confers moderate lipophilicity (logP ~3.5 estimated), comparable to the methoxyphenyl derivative (logP ~3.8) but lower than the trifluoromethyl analog (logP ~4.2) due to the CF₃ group’s hydrophobicity .
  • Solubility : Polar substituents (e.g., chromone in ) enhance aqueous solubility, while bulky groups like benzyl () reduce it. The target compound’s isopropyl group may limit solubility compared to sulfonamide-containing derivatives.
  • Crystallinity : Derivatives like 3-(6-fluoro-4-oxochromen-3-yl)-... crystallize in orthorhombic systems (space group P2₁2₁2₁) with intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the lattice . The target compound’s bulkier isopropyl group may alter packing efficiency and melting point.

Research Tools and Methodologies

  • Crystallography : SHELX software () is widely used for small-molecule refinement, as seen in the chromone derivative’s structure determination .

Biological Activity

The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of thienopyrimidine derivatives often involves multi-step processes including cyclization and substitution reactions. The compound in focus can be synthesized through reactions involving thioketones or thioamides with appropriate halogenated benzyl derivatives. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the formation of the desired product.

Biological Activity Overview

The biological activity of 2-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been evaluated across various studies, showcasing a range of pharmacological effects. Key areas of activity include:

1. Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against various pathogens .

2. Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The IC50 values for these activities suggest moderate to potent effects, making it a candidate for further investigation in cancer therapeutics .

3. Antiviral Activity
In studies focusing on antiviral properties, the compound has shown effectiveness against specific viral strains, although the exact mechanisms remain to be elucidated. The presence of fluorine and chlorine substituents has been linked to enhanced antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thienopyrimidine scaffold significantly influence biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the benzyl ring enhances potency. For instance, compounds with 4-chloro substitutions exhibited higher activity compared to their non-substituted counterparts .

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thienopyrimidine derivatives, including our compound, in vitro. Results indicated that compounds with similar structural features showed significant inhibition of cell proliferation in multiple cancer types, with one derivative achieving an IC50 as low as 0.004 μM in T-cell proliferation assays .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thienopyrimidine derivatives against clinical isolates. The compound demonstrated broad-spectrum activity with effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

A multi-step synthesis is typically employed, starting with the formation of the substituted phenyl ring. For example, the 4-(propan-2-yl)phenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The benzothiadiazine core is constructed through cyclization reactions involving thioamide intermediates, followed by oxidation to form the sulfone moiety. Key steps may include:

  • Use of chlorosulfonation reagents to introduce the sulfonyl group.
  • Cyclocondensation with amines or hydrazines to form the dihydrothiadiazine ring .
  • Purification via column chromatography or recrystallization to isolate the final product.

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., as demonstrated for benzothiadiazine derivatives in ).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity.
  • Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • DFT calculations : Compare experimental data (e.g., bond lengths, angles) with computational models to resolve ambiguities .

Advanced Research Questions

Q. How do substituent modifications at the 3-, 4-, and 7-positions influence AMPA receptor modulation?

Structure-activity relationship (SAR) studies on benzothiadiazine dioxides reveal that:

  • A 3-methyl group directs binding orientation, enhancing potency when combined with 2- and 4-methyl substituents.
  • 4-Cyclopropyl groups reduce activity compared to smaller alkyl groups (e.g., methyl), likely due to steric hindrance .
  • 7-Chloro substitution enhances receptor affinity by stabilizing hydrophobic interactions. Methodology : Perform FLIPR assays to measure EC₂× values (concentration for 2-fold AMPA response amplification) and validate binding modes via X-ray co-crystallography with receptor domains .

Q. How can crystallographic data resolve discrepancies between computational predictions and experimental results?

  • Case study : X-ray structures of benzothiadiazine derivatives in complex with the GluA2 ligand-binding domain revealed unexpected binding modes due to substituent-induced conformational changes. For example, a 3-methyl group reorients the scaffold, altering hydrogen-bonding networks .
  • Strategy : Compare DFT-optimized geometries with crystallographic data to identify steric or electronic mismatches. Adjust computational models (e.g., solvent effects, protonation states) to improve predictive accuracy .

Q. What experimental approaches address contradictions in biological activity across structurally similar analogs?

  • Pharmacophore mapping : Identify critical functional groups using 3D-QSAR and molecular docking.
  • Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may explain reduced activity in vivo despite high in vitro potency.
  • Cross-species receptor profiling : Compare activity in rodent vs. human AMPA receptors to assess translational relevance .

Methodological Considerations

Q. How to optimize reaction yields in benzothiadiazine ring formation?

  • Catalyst screening : Use palladium catalysts for Suzuki couplings (e.g., Pd(PPh₃)₄) or Brønsted acids for cyclization.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions. Reference : Similar protocols for triazolo-thiadiazole synthesis achieved yields >70% .

Q. What strategies mitigate spectral overlap in NMR analysis of substituted benzothiadiazines?

  • 2D NMR techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to resolve crowded regions.
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to sharpen peaks and reduce splitting.
  • Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal broadening .

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